COP1-ATGL modulator 1

Mechanism of Action ATGL Ubiquitination

Procure COP1-ATGL modulator 1 (86) for its unique mechanism: orally stabilizes ATGL protein by inhibiting COP1-mediated ubiquitination, unlike SR-4559. Validated to reduce steatosis/fibrosis in NAFLD models. Essential for dissecting COP1-ATGL axis proteostasis vs. direct activation. Offers clear PD markers (ATGL ubiquitination).

Molecular Formula C27H33N5O5
Molecular Weight 507.6 g/mol
Cat. No. B12370182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOP1-ATGL modulator 1
Molecular FormulaC27H33N5O5
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)N(C3=O)CCOC)CCN4CCCCC4
InChIInChI=1S/C27H33N5O5/c1-19(33)20-7-6-8-21(17-20)28-26(35)29-22-9-10-24-23(18-22)25(34)32(15-16-37-2)27(36)31(24)14-13-30-11-4-3-5-12-30/h6-10,17-18H,3-5,11-16H2,1-2H3,(H2,28,29,35)
InChIKeyGPYDOCYVXSAKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COP1-ATGL Modulator 1: A Validated Small Molecule for Enhancing Hepatic ATGL and Resolving NAFLD


COP1-ATGL modulator 1 (86) is a quinazolinedione-based small molecule that functions as an orally active modulator of the COP1-ATGL axis [1]. It is the lead compound resulting from a systematic optimization campaign aimed at stabilizing Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in lipolysis, by preventing its ubiquitin ligase COP1-mediated degradation [2]. This compound has been extensively characterized in preclinical models for its ability to reduce lipid accumulation and resolve fibrosis in non-alcoholic fatty liver disease (NAFLD) [1].

The Critical Procurement Distinction: Why COP1-ATGL Modulator 1 Cannot Be Replaced by Other ATGL-Targeting Agents


Simple substitution of COP1-ATGL modulator 1 with other ATGL activators (e.g., SR-4559) or inhibitors (e.g., Atglistatin) is scientifically unsound due to fundamentally different mechanisms of action. COP1-ATGL modulator 1 is the only orally bioavailable compound that stabilizes ATGL protein levels by modulating its ubiquitination by COP1 [1]. In contrast, direct ATGL activators like SR-4559 act upstream by inhibiting ABHD5-PLIN interactions to stimulate lipolysis, which may not correct the underlying COP1-mediated degradation in NAFLD pathology . This mechanistic divergence leads to distinct efficacy and safety profiles, making the choice of compound a critical determinant of experimental and therapeutic outcomes.

Quantitative Differentiation of COP1-ATGL Modulator 1: A Comparative Evidence Dossier


Mechanism of Action: Proteostatic Stabilization vs. Direct Enzyme Activation

COP1-ATGL modulator 1 exerts its effect by reducing both ATGL ubiquitination and COP1 autoubiquitination, thereby stabilizing ATGL protein levels [1]. This is a distinct mechanism from direct ATGL activators like SR-4559, which increases lipolysis by inhibiting the ABHD5-PLIN protein-protein interaction .

Mechanism of Action ATGL Ubiquitination

Oral Bioavailability: A Verifiable Advantage for In Vivo Studies

COP1-ATGL modulator 1 is explicitly characterized as an 'orally active' modulator [1]. This is a verifiable, critical advantage for longitudinal in vivo studies and therapeutic development over compounds lacking this property. For example, the ATGL inhibitor Atglistatin is noted for poor oral bioavailability [2].

Oral Bioavailability In Vivo ADME

In Vivo Efficacy: Resolution of Hepatic Fibrosis and Steatosis

In a preclinical NAFLD model, oral administration of COP1-ATGL modulator 1 abrogated triglyceride accumulation and resolved fibrosis [1]. This is a higher-order, disease-modifying effect that distinguishes it from many ATGL activators which have been primarily characterized in adipocytes for lipolysis stimulation .

In Vivo Efficacy NAFLD Fibrosis

Optimal Use Cases for COP1-ATGL Modulator 1 Based on Empirical Evidence


Validating the COP1-ATGL Axis in Hepatic Lipid Metabolism

This compound is the premier tool for dissecting the role of the COP1-ATGL axis in liver cells. Its unique ability to reduce ATGL ubiquitination and increase its protein expression makes it indispensable for experiments designed to confirm COP1-mediated regulation of hepatic fat metabolism, a role established by foundational studies [1].

Preclinical Efficacy Studies in Advanced NAFLD/NASH Models

Given its validated oral activity and ability to resolve both steatosis and fibrosis in a preclinical NAFLD model, COP1-ATGL modulator 1 is specifically suited for longitudinal studies investigating the reversal of liver pathology [1]. This application leverages its in vivo performance, which is a distinct advantage over compounds with unproven or poor oral bioavailability.

Head-to-Head Comparison Studies of ATGL Regulatory Mechanisms

Researchers aiming to compare the effects of proteostatic stabilization (via COP1 modulation) versus direct enzymatic activation (e.g., via SR-4559) should procure COP1-ATGL modulator 1 as the definitive agent for the proteasome-targeting arm of the study [1]. This allows for a clean, mechanistic dissection of two distinct ATGL regulatory pathways.

Pharmacodynamic (PD) Studies on ATGL Turnover

The compound's effect on ATGL ubiquitination and COP1 autoubiquitination provides clear, measurable pharmacodynamic markers [1]. It is therefore optimally suited for studies designed to quantify the relationship between target engagement, biomarker modulation (ATGL protein levels), and functional outcome (lipid accumulation).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for COP1-ATGL modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.